5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Description
5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene is a tricyclic heterocyclic compound featuring a fused ring system with three nitrogen atoms. Its molecular formula is C₁₂H₁₇N₃ (CAS: 1381486-17-4) , though a related dihydrochloride salt (CID 82411107) with the 5-methyl substituent has the formula C₁₀H₁₃N₃·2HCl . The compound’s structure includes a bicyclo[7.2.1] framework with an isopropyl group at position 5, influencing its steric and electronic properties.
Properties
IUPAC Name |
5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-7(2)12-13-6-9-10-4-3-8(14-10)5-11(9)15-12/h6-8,10,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJGCZHUEZWMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2C3CCC(N3)CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene , with the chemical formula and a molecular weight of 203.29 g/mol, is a triazatricyclo compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The following table summarizes the chemical properties of the compound:
| Property | Value |
|---|---|
| Chemical Formula | CHN |
| Molecular Weight | 203.29 g/mol |
| PubChem CID | 73440610 |
| IUPAC Name | 5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene |
| Appearance | Oil |
| Storage Temperature | Room temperature |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
One notable study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The compound was shown to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Resistant Strains
In vitro studies have revealed that This compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound appears to disrupt bacterial cell wall synthesis and inhibit protein translation.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease.
The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts and improved cognitive function in animal models.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. The compound has been classified with precautionary statements indicating potential hazards (H302-H335), emphasizing the need for careful handling and further toxicological studies.
Toxicity Studies
Preliminary toxicity studies have shown that high doses may lead to hepatotoxicity in animal models. Ongoing research aims to determine safe dosage ranges and long-term effects.
Comparison with Similar Compounds
Core Tricyclic Systems
The compound shares structural similarities with several nitrogen-containing tricyclic systems:
Key Observations :
- The target compound and densazalin both contain tricyclic frameworks but differ in nitrogen placement and substituents. Densazalin’s natural origin and cytotoxicity contrast with the synthetic status of the target compound .
- Substituents like furan-2-carbonyl () or tosylate () alter solubility and reactivity. For example, the tosylate derivative has a boiling point of 278°C, suggesting stability under high temperatures .
Physicochemical Properties
Notes:
- The dihydrochloride salt () improves water solubility, a critical factor for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
